1-Bromophenanthrene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromophenanthrene-9,10-dione is an organic compound with the molecular formula C14H7BrO2. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features a bromine atom substituted at the 1-position and two ketone groups at the 9 and 10 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromophenanthrene-9,10-dione can be synthesized through the bromination of phenanthrene followed by oxidation. The process typically involves the following steps:
Bromination: Phenanthrene is dissolved in a solvent such as carbon tetrachloride, and bromine is added gradually.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Bromophenanthrene-9,10-dione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide in acetic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Higher quinones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenanthrene derivatives.
Scientific Research Applications
1-Bromophenanthrene-9,10-dione has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its unique electronic properties.
Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-bromophenanthrene-9,10-dione involves its interaction with molecular targets through its reactive bromine and ketone groups. These functional groups can participate in various chemical reactions, such as forming covalent bonds with nucleophiles or undergoing redox reactions. The specific pathways and targets depend on the context of its application, such as in organic synthesis or biological systems .
Comparison with Similar Compounds
- 3-Bromo-9,10-phenanthrenedione
- 9,10-Phenanthrenequinone
- 1-Bromophenanthrene
Comparison: 1-Bromophenanthrene-9,10-dione is unique due to the presence of both a bromine atom and two ketone groups, which confer distinct reactivity compared to its analogs. For instance, 9,10-phenanthrenequinone lacks the bromine atom, making it less reactive in substitution reactions. Similarly, 1-bromophenanthrene does not have the ketone groups, limiting its applications in redox chemistry .
Properties
Molecular Formula |
C14H7BrO2 |
---|---|
Molecular Weight |
287.11 g/mol |
IUPAC Name |
1-bromophenanthrene-9,10-dione |
InChI |
InChI=1S/C14H7BrO2/c15-11-7-3-6-9-8-4-1-2-5-10(8)13(16)14(17)12(9)11/h1-7H |
InChI Key |
JUOIDRJHGFAZPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=CC=C3)Br)C(=O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.